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Compound of Interest

Compound Name: Methyl stearate-d35

Cat. No.: B12301188 Get Quote

CAS Number: 29823-25-4

This technical guide provides an in-depth overview of methyl stearate-d35, a deuterated

analog of methyl stearate. Designed for researchers, scientists, and professionals in drug

development, this document details the compound's properties, applications, and the

methodologies for its use, particularly as an internal standard in quantitative analysis.

Chemical and Physical Properties
Methyl stearate-d35 is the deuterated form of methyl stearate, where 35 hydrogen atoms have

been replaced by deuterium. This isotopic labeling makes it an invaluable tool in mass

spectrometry-based quantification. While the physical properties of the deuterated and non-

deuterated forms are very similar, the significant mass difference is key to its utility.[1]

Quantitative Data Summary
The following tables summarize the key physical and chemical properties of methyl stearate-
d35 and its non-deuterated counterpart, methyl stearate.
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Identifier Methyl Stearate-d35 Methyl Stearate

CAS Number 29823-25-4[1][2] 112-61-8

Synonyms

Methyl (2H35)octadecanoate,

Octadecanoic-d35 acid methyl

ester[1][2]

Methyl octadecanoate, Stearic

acid methyl ester

Molecular Formula C₁₉H₃D₃₅O₂ C₁₉H₃₈O₂

Molecular Weight 333.72 g/mol 298.50 g/mol

Exact Mass 333.506866 u 298.28718 u

Property
Value (Methyl

Stearate-d35)

Value (Methyl

Stearate)
Notes

Density ~0.9 g/cm³ 0.863 g/cm³

Physical properties

are very similar to the

unlabeled form.

Boiling Point
~355.5 °C at 760

mmHg

355.5 °C at 760

mmHg

Melting Point Not specified 37-41 °C

Flash Point ~169.3 °C 169.3 °C

Refractive Index ~1.444 1.444

Isotopic Purity
Typically ≥98 atom %

D
Not Applicable

Specification may vary

by supplier.

Solubility
Solvent Solubility

Water Insoluble

Organic Solvents
Soluble in methanol, ethanol, chloroform,

DMSO, and ethers.
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Applications in Research and Development
The primary application of methyl stearate-d35 is as an internal standard for quantitative

analysis using isotope dilution mass spectrometry (IDMS). Stable isotope-labeled compounds

are considered the gold standard for internal standards in quantitative mass spectrometry

because they exhibit nearly identical chemical and physical behavior to their endogenous,

unlabeled counterparts.

Key applications include:

Lipidomics: Quantifying levels of stearic acid and other fatty acids in complex biological

matrices such as plasma, tissues, and cell cultures.

Drug Development: Used in pharmacokinetic and metabolic studies to trace and quantify

metabolites.

Food Science: Analyzing the fatty acid composition of food products.

The use of a deuterated internal standard like methyl stearate-d35 corrects for variability in

sample preparation, extraction efficiency, and instrument response, leading to highly accurate

and precise measurements.

Experimental Protocols
This section outlines a general methodology for the use of methyl stearate-d35 as an internal

standard for the quantification of fatty acids in a biological sample by Gas Chromatography-

Mass Spectrometry (GC-MS).

Principle of Isotope Dilution Mass Spectrometry
The core principle of IDMS is the addition of a known quantity of an isotopically labeled

standard (e.g., methyl stearate-d35) to a sample at the beginning of the analytical process.

The labeled standard and the endogenous analyte are assumed to behave identically during

extraction, derivatization, and analysis. Quantification is achieved by measuring the ratio of the

mass spectrometer's response of the analyte to the internal standard and comparing this to a

calibration curve.

Principle of Isotope Dilution Mass Spectrometry.
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Sample Preparation and Derivatization
Sample Aliquoting: Transfer a precise volume or weight of the biological sample (e.g., 100 µL

of plasma) into a glass tube.

Internal Standard Spiking: Add a known amount of methyl stearate-d35 solution

(concentration will depend on the expected analyte concentration) to the sample.

Lipid Extraction: Perform a lipid extraction using a standard method, such as a Folch or

Bligh-Dyer extraction with chloroform/methanol mixtures.

Derivatization (Transesterification): The extracted lipids must be converted to fatty acid

methyl esters (FAMEs) for GC-MS analysis. This is typically achieved by heating the sample

with a reagent like 14% boron trifluoride in methanol (BF₃-methanol) or 5% HCl in methanol

at 100°C for 1-1.5 hours.

FAME Extraction: After cooling, add water and a non-polar solvent (e.g., hexane or iso-

octane) to the sample. Vortex and centrifuge to separate the phases. The upper organic

layer containing the FAMEs is collected for analysis.

GC-MS Analysis
The following are typical GC-MS parameters. The exact conditions should be optimized for the

specific instrument and application.
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Parameter Typical Setting

GC System Agilent 7890B or equivalent

Column
HP-5MS (30 m x 0.25 mm, 0.25 µm) or a polar

column like a DB-23

Injection Mode Splitless

Inlet Temperature 250-280 °C

Carrier Gas Helium at a constant flow of 1-2 mL/min

Oven Program
Initial 80°C, ramp at 15°C/min to 330°C, hold for

5 min.

MS System
Single Quadrupole or Triple Quadrupole Mass

Spectrometer

Ionization Mode Electron Ionization (EI) at 70 eV

Acquisition Mode Selected Ion Monitoring (SIM)

Selected Ion Monitoring (SIM) Parameters:

For Methyl Stearate (Analyte): Monitor characteristic fragment ions, such as m/z 298 (M⁺),

267, 143, 87, and 74.

For Methyl Stearate-d35 (Internal Standard): Monitor the molecular ion at m/z 333 (M⁺)

and/or other characteristic high-mass fragment ions. The specific ions should be chosen to

be unique and free from interference.

Mass Spectrometry Fragmentation
Under Electron Ionization (EI), methyl stearate produces a characteristic fragmentation pattern.

The molecular ion (M⁺) is observed at m/z 298. Key fragment ions include:

m/z 74: A prominent peak resulting from a McLafferty rearrangement, characteristic of fatty

acid methyl esters.

m/z 87: Another rearrangement ion.
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[M-31]⁺ (m/z 267): Loss of the methoxy group (•OCH₃).

A series of hydrocarbon fragments separated by 14 amu (representing CH₂ groups).

For methyl stearate-d35, the molecular ion will be at m/z 333. The fragmentation pattern will

be shifted to higher masses corresponding to the deuterium labeling. The McLafferty

rearrangement ion, for example, would be expected to shift if deuterium atoms are involved in

the rearrangement.

General workflow for fatty acid quantification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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